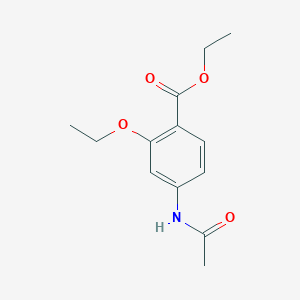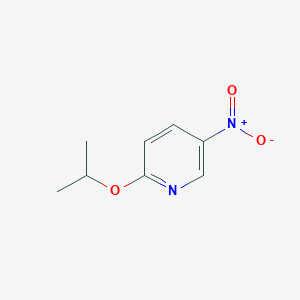
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-
Vue d'ensemble
Description
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- is a chemical compound with the molecular formula C20H37NO and a molecular weight of 307.51 g/mol . It is also known as N,N-dimethyllinoleamide. This compound is characterized by the presence of two double bonds in the 9th and 12th positions of the octadecadienamide chain, both in the cis configuration (Z,Z).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- typically involves the reaction of linoleic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Linoleic acid is first converted to its methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated amides.
Substitution: The amide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: N-substituted amides.
Applications De Recherche Scientifique
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation pathways. It may also interact with membrane receptors, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z)-: Similar structure but with two hydroxyethyl groups instead of dimethyl groups.
9,12-Octadecadienoic acid (Z,Z)-: The parent fatty acid from which the amide is derived.
Uniqueness
9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- is unique due to its specific amide structure and the presence of two cis double bonds. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQUVLUBPUQOI-MURFETPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)
![Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3255088.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)


![1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B3255113.png)
![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)


